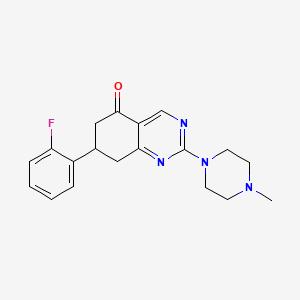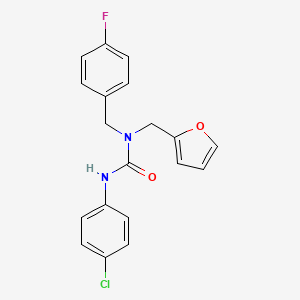
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a fluorobenzyl group, and a furan-2-ylmethyl group attached to a urea backbone. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-chlorophenyl isocyanate, through the reaction of 4-chloroaniline with phosgene.
Nucleophilic Substitution: The intermediate is then reacted with 4-fluorobenzylamine in the presence of a base, such as triethylamine, to form the corresponding urea derivative.
Furan-2-ylmethylation: Finally, the urea derivative undergoes a nucleophilic substitution reaction with furan-2-ylmethyl chloride in the presence of a suitable catalyst, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Biology: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)amide: Similar structure but with an amide group instead of a urea group.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-(furan-2-ylmethyl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C19H16ClFN2O2 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)urea |
InChI |
InChI=1S/C19H16ClFN2O2/c20-15-5-9-17(10-6-15)22-19(24)23(13-18-2-1-11-25-18)12-14-3-7-16(21)8-4-14/h1-11H,12-13H2,(H,22,24) |
InChI Key |
GANIKNFBATYIGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N3-(4-fluoro-phenyl)-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B15096944.png)
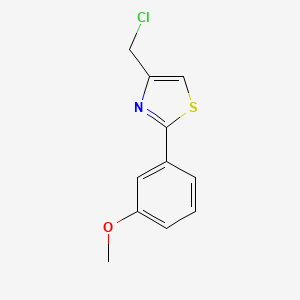
![1-(Diphenylmethyl)-4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B15096950.png)
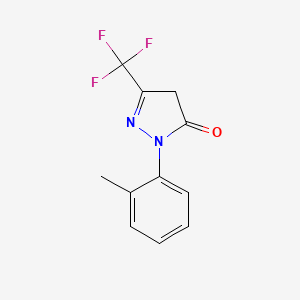
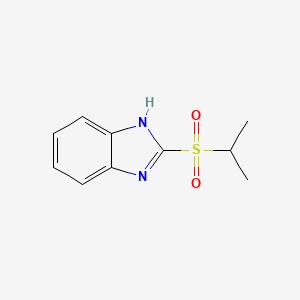
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide](/img/structure/B15096986.png)
![N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B15096997.png)
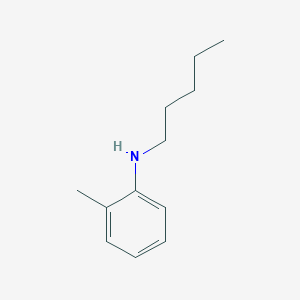
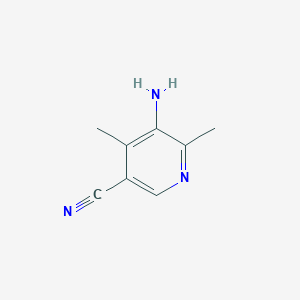
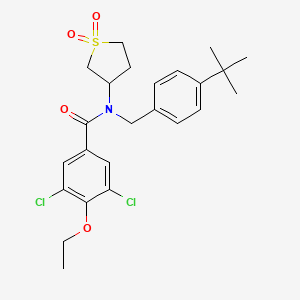

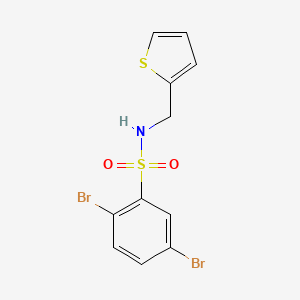
![2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B15097028.png)
